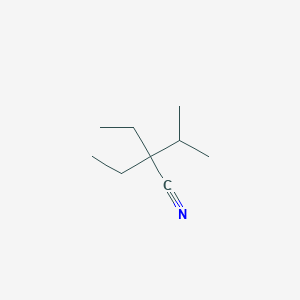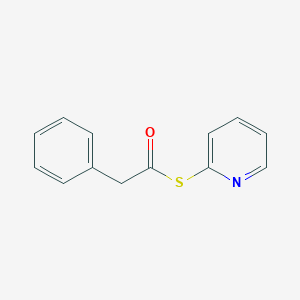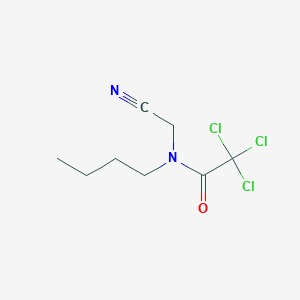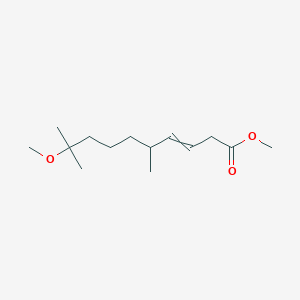![molecular formula C6H4Cl5N B14591495 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene CAS No. 61394-87-4](/img/structure/B14591495.png)
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene is a highly chlorinated bicyclic compound that features a nitrogen atom within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene typically involves the chlorination of 1-azabicyclo[2.2.1]hept-2-ene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. A common method involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of advanced catalysts and optimized reaction parameters are crucial for the large-scale production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxy groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated derivatives, while reduction can produce less chlorinated analogs. Oxidation reactions can result in the formation of ketones, aldehydes, or carboxylic acids .
Applications De Recherche Scientifique
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s highly chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound is similar in structure but contains additional carboxylic acid groups.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but with different substituents.
Uniqueness
2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene is unique due to its high degree of chlorination and the presence of a nitrogen atom within the bicyclic framework.
Propriétés
Numéro CAS |
61394-87-4 |
|---|---|
Formule moléculaire |
C6H4Cl5N |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
2,3,4,7,7-pentachloro-1-azabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C6H4Cl5N/c7-3-4(8)12-2-1-5(3,9)6(12,10)11/h1-2H2 |
Clé InChI |
ONPNCMRHNSCEPF-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![Tributyl({1-[2-(oxiran-2-yl)propan-2-yl]cyclohexyl}oxy)stannane](/img/structure/B14591420.png)


![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)

![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)


![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)

![5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one](/img/structure/B14591479.png)

![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
